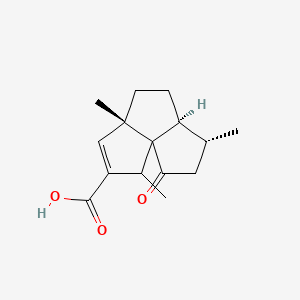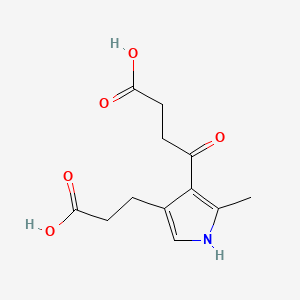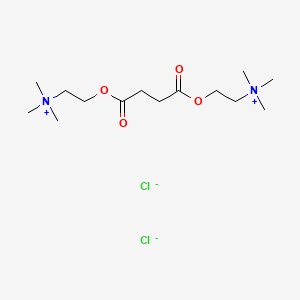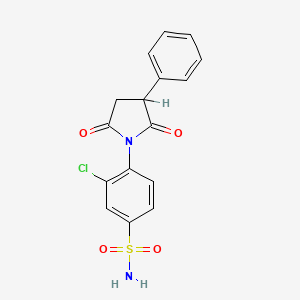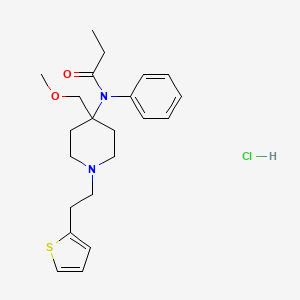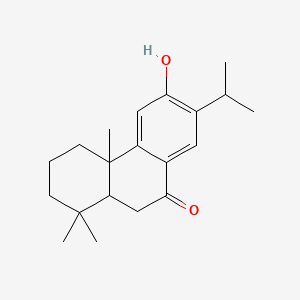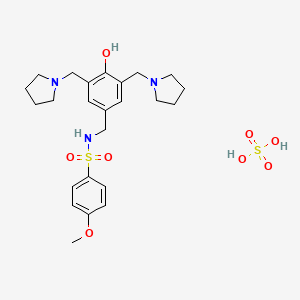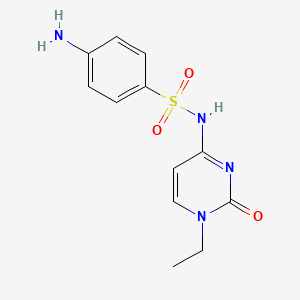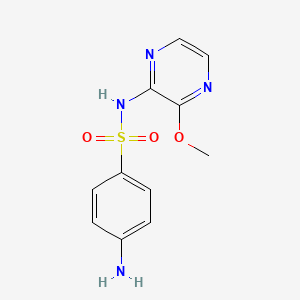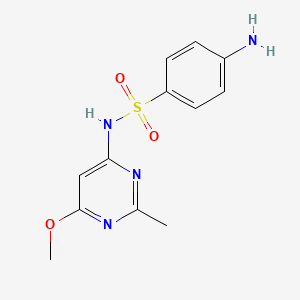![molecular formula C12H23NO6 B1681245 N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid CAS No. 1365655-91-9](/img/structure/B1681245.png)
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid
Descripción general
Descripción
“N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid”, also known as “t-Boc-N-amido-PEG2-acid”, is an organic compound. Its molecular structure includes an N-tert-butoxycarbonyl (t-Boc) group, two ethylene glycol groups, and a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of “N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid” is C12H23NO6 . Its IUPAC name is “3-[2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy]propanoic acid” and its SMILES representation is "CC©©OC(=O)NCCOCCOCCC(=O)O" .Physical And Chemical Properties Analysis
The boiling point of “N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid” is predicted to be 331.5±27.0 °C and its density is predicted to be 1.142±0.06 g/cm3 .Aplicaciones Científicas De Investigación
“N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic Acid” is a chemical compound with the molecular formula C12H23NO6 . It has a molecular weight of 277.32 . This compound is also known by other names such as 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oic acid .
-
Drug Development
- This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- The compound is also used in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a type of targeted therapy that delivers cytotoxic agents directly to cancer cells .
-
Chemical Synthesis
-
Drug Development
- This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- The compound is also used in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a type of targeted therapy that delivers cytotoxic agents directly to cancer cells .
-
Chemical Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-5-7-18-9-8-17-6-4-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXZVCAXAQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
187848-68-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187848-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid | |
CAS RN |
1365655-91-9 | |
| Record name | 13,13-Dimethyl-11-oxo-4,7,12-trioxa-10-azatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



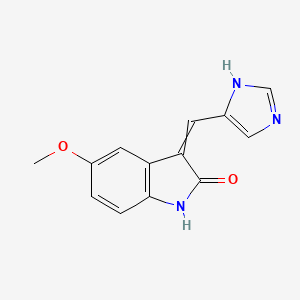
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
